molecular formula C11H8INO3 B6334630 Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate CAS No. 945740-66-9

Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate

Cat. No. B6334630
CAS RN: 945740-66-9
M. Wt: 329.09 g/mol
InChI Key: XOHWAYZKTGAGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate” is a chemical compound with the CAS Number: 945740-66-9 . It belongs to the family of isoquinoline derivatives. The basic structure of this compound contains a substituted isoquinoline ring that is modified with an iodo, hydroxyl, and methyl group.


Molecular Structure Analysis

The molecular formula of “this compound” is C11H8INO3 . Its InChI Code is 1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3 . The molecular weight of this compound is 329.09 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Mechanism of Action

The mechanism of action of Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule, which then undergoes a series of reactions to form the desired product. It is also thought to act as a catalyst, accelerating the reaction rate of the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a role in the synthesis of certain compounds, such as paclitaxel, ibuprofen, and ciprofloxacin. It may also have a role in the synthesis of certain hormones, such as testosterone and estradiol.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it can react with other compounds, so it must be stored and handled carefully.

Future Directions

There are a number of potential future directions for Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, research into the mechanism of action of this compound could lead to the development of new pharmaceuticals and other compounds. Additionally, research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, research into the advantages and limitations of this compound in laboratory experiments could lead to improved methods for its production and use.

Scientific Research Applications

Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the production of inks and dyes, and as an analytical reagent. It has also been used in the synthesis of several other compounds, including the anti-cancer drug paclitaxel, the anti-inflammatory drug ibuprofen, and the antibiotic ciprofloxacin. In addition, this compound has been used in the synthesis of a variety of other compounds, such as the anti-anxiety drug diazepam and the anti-malarial drug chloroquine.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHWAYZKTGAGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1O)C=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of crude 3-Iodo-2-{[methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-benzoic acid methyl ester (37.8 g) in methanol (220 mL) was added a solution of NaOMe (30 wt %) in methanol (40 mL) with stirring. After stirring for 18 h at ambient temperature the mixture was concentrated in vacuo. To the residue was added 1 N hydrochloric acid (200 mL) and the mixture was extracted with hot ethyl acetate (1×300 mL). The organic phase was then washed with concentrated aqueous NaHCO3 solution (3×200 mL), dried over MgSO4 and concentrated in vacuo. The residue was recrystallized from ethyl acetate to give the title compound as a tan solid (10.1 g); MS-(+)-ion: M+1=329.8.
Name
3-Iodo-2-{[methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-benzoic acid methyl ester
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.